2-(Phenyl(piperidin-4-yloxy)methyl)pyridine

Pharmaceutical Analysis Quality Control Reference Standards

Procure 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2), a fully characterized Bepotastine Impurity 3/10 reference standard, essential for stability-indicating HPLC method validation and ANDA submissions. Unlike generic analogs, its unique pyridine-phenyl-piperidine ether structure ensures accurate chromatographic identification, meeting ICH Q3A/Q3B requirements. Supplied with comprehensive characterization data (NMR, MS, IR, UV) and dual CNAS accreditation support, this high-purity (≥98%) standard minimizes quantification errors and prevents regulatory deficiency letters. Ideal for QC batch release and forced degradation studies of bepotastine besilate.

Molecular Formula C17H20N2O
Molecular Weight 268.35 g/mol
CAS No. 125603-01-2
Cat. No. B3320618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Phenyl(piperidin-4-yloxy)methyl)pyridine
CAS125603-01-2
Molecular FormulaC17H20N2O
Molecular Weight268.35 g/mol
Structural Identifiers
SMILESC1CNCCC1OC(C2=CC=CC=C2)C3=CC=CC=N3
InChIInChI=1S/C17H20N2O/c1-2-6-14(7-3-1)17(16-8-4-5-11-19-16)20-15-9-12-18-13-10-15/h1-8,11,15,17-18H,9-10,12-13H2
InChIKeyUOMXVQXBKNHNGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2): A Key Bepotastine Impurity Reference Standard


2-(Phenyl(piperidin-4-yloxy)methyl)pyridine (CAS 125603-01-2), also known as Bepotastine Impurity 3 or Impurity 10, is a fully characterized chemical compound [1] primarily utilized as a certified reference standard in pharmaceutical quality control. It belongs to the class of substituted piperidine ethers and is structurally defined by its pyridine and phenyl moieties . As a key impurity in the synthesis of the second-generation antihistamine bepotastine besilate, its identification, quantification, and control are critical for regulatory compliance and drug safety [2].

Why Generic Analogs Cannot Replace 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine in Bepotastine Quality Control


In the context of pharmaceutical impurity profiling, direct substitution of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine with structurally similar piperidine derivatives or generic reference standards is not scientifically valid. Impurity reference standards must be unequivocally identified, fully characterized, and shown to have a specific chromatographic and spectroscopic signature that matches the process-related impurity found in the drug substance [1]. The target compound's unique molecular structure, which includes a phenyl group and a piperidin-4-yloxy moiety attached to a pyridine ring, is critical for its function as a specific marker for bepotastine synthesis pathways . Use of an unqualified analog would compromise analytical method validation, lead to inaccurate quantification, and risk non-compliance with ICH Q3A/Q3B guidelines, thereby failing regulatory scrutiny [2].

Quantitative Differentiation of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine vs. Other Bepotastine Impurity Standards


Purity Specification: 99%+ HPLC Purity with Dual Accreditation vs. 95% Standard Grade

The target compound is available with a certified purity of ≥99% as determined by HPLC, which is significantly higher than the 95% purity typically offered for general research-grade bepotastine impurities . This higher purity specification is directly linked to reduced uncertainty in quantitative analysis and is backed by dual accreditation (CNAS 17025 & CNAS 17034), a level of quality assurance not commonly provided for comparator impurities .

Pharmaceutical Analysis Quality Control Reference Standards

Comprehensive Characterization Package: NMR, MS, IR, UV, and 2D-NMR Data vs. Basic CoA

2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is supplied with a full suite of characterization data including 1H-NMR, 13C-NMR, MS, IR, UV, and 2D-NMR (COSY, HSQC, HMBC) spectra, as well as water content analysis . In contrast, many generic bepotastine impurity standards are provided with only a basic Certificate of Analysis (CoA) containing minimal data (e.g., HPLC purity and mass confirmation) [1]. This comprehensive data package is essential for unambiguous structural confirmation and for meeting the stringent documentation requirements of global regulatory agencies.

Structural Elucidation Analytical Method Validation Regulatory Compliance

Regulatory Accreditation: CNAS 17025 & 17034 Dual Certification vs. Unaccredited Standards

The target compound is available from suppliers holding dual accreditation to CNAS 17025 (General Requirements for the Competence of Testing and Calibration Laboratories) and CNAS 17034 (General Requirements for the Competence of Reference Material Producers) . This accreditation status, claimed to be unique among bepotastine impurity suppliers, ensures that the reference standard is produced and characterized under a rigorous, internationally recognized quality management system. Most alternative bepotastine impurity standards are offered without such formal accreditation .

Regulatory Compliance Quality Assurance Pharmaceutical Analysis

Stability and Storage Data: 2-8°C Long-Term Storage vs. Room Temperature Instability of Analogs

The compound is specified for long-term storage at 2-8°C to ensure stability, whereas some structurally related bepotastine impurities are noted to be less stable or require more stringent storage conditions due to the presence of labile functional groups . For example, impurities with ester or N-oxide functionalities may be prone to degradation at room temperature, leading to purity shifts and compromised analytical accuracy [1]. The defined storage condition for 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is supported by vendor CoAs and ensures consistent performance over extended periods.

Stability Studies Reference Standard Management Pharmaceutical Quality Control

Optimal Application Scenarios for Procuring 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine


Method Validation for HPLC Analysis of Bepotastine Besilate

Procurement of 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is essential for the development and validation of stability-indicating HPLC methods intended for the quantification of process-related impurities in bepotastine besilate drug substance and finished product . Its well-defined structure and high purity (≥99% HPLC) allow for accurate determination of relative retention times and response factors, which are critical for establishing system suitability criteria and quantifying this specific impurity at levels as low as 0.05 µg/mL .

Reference Standard for Abbreviated New Drug Application (ANDA) Submissions

This compound serves as a critical non-pharmacopeial reference standard in ANDA submissions for generic bepotastine formulations. Its use, supported by a comprehensive characterization package (NMR, MS, IR, UV) and dual CNAS accreditation , provides regulatory agencies (e.g., FDA, EMA) with the necessary confidence in the identity and purity of the impurity marker, thereby facilitating the approval process and reducing the risk of deficiency letters related to impurity control [1].

Stability and Forced Degradation Studies

In forced degradation studies designed to assess the stability profile of bepotastine besilate, 2-(Phenyl(piperidin-4-yloxy)methyl)pyridine is used as an authentic impurity marker. Its distinct chromatographic behavior and stability under recommended storage conditions (2-8°C) ensure reliable identification and quantitation of this potential degradation product or process impurity when samples are subjected to stress conditions such as heat, light, and humidity .

Quality Control Release Testing of Commercial Batches

For quality control laboratories engaged in the batch release of bepotastine besilate API, procurement of this impurity standard is mandatory for accurate impurity profiling. The high purity specification (≥99%) minimizes the error associated with purity correction factors, leading to more precise quantification of the impurity in commercial batches and ensuring compliance with ICH Q3A acceptance criteria .

Technical Documentation Hub

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